6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
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Overview
Description
“6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is a chemical compound . It is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
Synthesis Analysis
The synthesis of similar compounds involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The molecular structure of “this compound” is CHClNO with an average mass of 202.638 Da and a monoisotopic mass of 202.050903 Da .Chemical Reactions Analysis
The mechanism of the synthesis reaction involves dehydration being faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Scientific Research Applications
Synthesis Pathways and Potential Antitumor Applications
6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride serves as a key intermediate in the synthesis of various pharmacologically significant compounds. Notably, it has been explored in the development of antitumor drugs such as Temozolomide. Through innovative synthetic routes, researchers have successfully created this drug, showcasing the potential of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride in contributing to novel cancer treatments (Wang et al., 1997).
Antimicrobial and Anthelmintic Potential
Studies have highlighted the antimicrobial and anthelmintic potential of compounds derived from benzimidazole, suggesting the versatility of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride in creating treatments against various pathogens. Novel benzimidazolopeptides, derived from this compound, have shown significant activity against pathogenic strains and helminths, indicating its applicability in developing new antimicrobial and anthelmintic agents (Dahiya & Pathak, 2007).
Ferroelectric and Antiferroelectric Properties
The molecular structure of benzimidazoles, including derivatives of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride, has been found to exhibit ferroelectric and antiferroelectric properties at temperatures above room temperature. This discovery opens new avenues for utilizing these compounds in the development of lead- and rare-metal-free ferroelectric devices, offering environmentally friendly alternatives for electronic applications (Horiuchi et al., 2012).
Antiviral Research Applications
In the quest to combat viral diseases, 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride and its derivatives have been explored for their potential antiviral properties. Research indicates that conjugated compounds incorporating benzimidazole and coumarin derivatives exhibit promising activity against hepatitis C virus, demonstrating the compound's potential in antiviral drug development (Hwu et al., 2008).
Antimicrobial Activity of Benzimidazole Derivatives
Further emphasizing the antimicrobial potential, novel benzimidazole derivatives have been synthesized and shown to possess significant activity against various bacterial and fungal strains. This underlines the role of 6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Padalkar et al., 2014).
Mechanism of Action
While the specific mechanism of action for “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is not mentioned, similar compounds like 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic Acid are known to be conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFI). Activated TAFI protects fibrin clots against lysis .
Future Directions
Benzimidazoles and their derivatives have shown promising application in biological and clinical studies. They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . Therefore, “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” and similar compounds may have potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-2-3-7-8(4-6)10-5-9-7;/h5-6H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCQBHYIFHCSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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